N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c23-18-7-9-19(10-8-18)27-20-3-1-2-17(12-20)22(26)25-14-15-4-11-21(24-13-15)16-5-6-16/h1-4,7-13,16H,5-6,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMJJULYRMOOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Starting Materials: The synthesis begins with the preparation of the cyclopropyl-substituted pyridine and the fluorophenoxy benzene derivatives.
Coupling Reaction: The key step involves the Suzuki–Miyaura coupling of these two intermediates using a palladium catalyst and a boron reagent under mild conditions.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide exhibits several biological activities:
-
Antitumor Activity :
- Studies have shown that this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent.
- For example, it has been found to affect pathways involved in cell proliferation and apoptosis, making it a candidate for further development in cancer therapies.
-
Anti-inflammatory Effects :
- In vitro studies have indicated that this compound may modulate inflammatory pathways, offering therapeutic benefits for conditions characterized by excessive inflammation.
- Mechanistic studies suggest it may inhibit key enzymes involved in inflammatory responses.
-
Neuroprotective Effects :
- Research has highlighted the neuroprotective properties of related compounds, indicating that this compound may protect neuronal cells from oxidative stress.
- This suggests potential applications in treating neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study published in Science.gov examined the effects of various benzamide derivatives on breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound could be developed as an anticancer agent.
Case Study 2: Neuroprotection
In research focused on neurodegenerative diseases, various benzamide derivatives were tested for their ability to protect against oxidative stress-induced neuronal cell death. Findings showed that some compounds significantly improved cell viability compared to controls, highlighting the potential neuroprotective effects of this compound.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The target compound shares core benzamide functionality with several analogues, but differences in substituents dictate distinct properties and applications:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The cyclopropylpyridinylmethyl group in the target compound distinguishes it from analogues like EPZ011989 (dimethylpyridinyl) and flutolanil (alkoxy-substituted phenyl). Cyclopropyl groups often enhance metabolic stability and binding affinity in enzyme inhibitors .
Physicochemical Properties
Available data for structurally related benzamides () provide insights into how substituents affect properties:
Table 2: Physicochemical Comparisons
Key Observations :
- Chlorine and trifluoromethyl groups increase molecular weight and density (). The target compound’s fluorophenoxy group may lower density compared to chlorinated analogues.
- Pyridine and cyclopropyl groups likely enhance the target’s rigidity, affecting melting points and solubility .
Biological Activity
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide, with a CAS number of 2097922-51-3, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.
- Molecular Formula: C22H19FN2O2
- Molecular Weight: 362.4 g/mol
- Structure: The compound features a cyclopropyl group attached to a pyridine ring, linked through a methylene bridge to a benzamide moiety substituted with a fluorophenoxy group.
Research indicates that this compound acts primarily as an inhibitor of specific protein interactions involved in tumor progression. Notably, it has been studied for its ability to inhibit the menin-MLL (Mixed-Lineage Leukemia) interaction, which is crucial in various hematological malignancies.
Key Findings:
- Inhibition of Menin-MLL Interaction : The compound has shown efficacy in disrupting the menin-MLL interaction, thereby potentially inhibiting the proliferation of cancer cells associated with MLL fusion proteins .
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colorectal cancer), and A549 (lung cancer) cells .
Biological Activity Assessment
The biological activity of this compound can be summarized as follows:
| Activity | IC50 (µM) | Cell Line |
|---|---|---|
| COX-2 Inhibition | <10 | Various Cancer Lines |
| c-Met Kinase Inhibition | <10 | MCF-7, HT-29, A549 |
| Antiproliferative Activity | Varies | MCF-7, HT-29, A549 |
Study on Anticancer Potential
A study evaluated the compound's effectiveness against multiple cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that the compound significantly inhibited cell growth in a concentration-dependent manner. Notably, compounds derived from similar structural motifs exhibited enhanced activity compared to traditional chemotherapeutics like doxorubicin and cisplatin .
Neuroleptic Activity
Another line of investigation focused on the neuroleptic potential of benzamide derivatives. Compounds structurally related to this compound were assessed for their ability to mitigate apomorphine-induced stereotyped behavior in rodent models. Results suggested a promising correlation between structure and neuroleptic activity, indicating potential therapeutic applications in psychotic disorders .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide with high yield and purity?
- Methodological Answer : A multi-step approach is typically employed:
- Step 1 : Prepare the pyridine core via cyclopropane introduction using cyclopropylboronic acid under Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent) .
- Step 2 : Functionalize the benzamide moiety by coupling 3-(4-fluorophenoxy)benzoic acid with the pyridine derivative. Use coupling agents like HATU or EDC/DMAP in anhydrous dichloromethane (DCM) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for purity >95% .
Q. How can spectroscopic techniques (NMR, MS) be optimized to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–8.5 ppm) and cyclopropyl protons (δ 0.6–1.2 ppm). Assign peaks via 2D COSY and HSQC experiments to distinguish overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode (m/z calculated for C₂₂H₂₀FN₂O₂: 375.15) with isotopic pattern matching to confirm molecular formula .
Advanced Research Questions
Q. What strategies resolve discrepancies in biological activity data for this compound across enzymatic vs. cell-based assays?
- Methodological Answer : Contradictions may arise due to:
- Assay Conditions : Verify pH, temperature, and co-factor requirements (e.g., Mg²⁺ for kinases). Use standardized buffers (e.g., Tris-HCl, pH 7.4) .
- Compound Stability : Perform LC-MS stability checks in assay media. Degradation products (e.g., hydrolysis of the benzamide bond) can confound results .
- Off-Target Effects : Run counter-screens against related enzymes (e.g., kinase panels) and use siRNA knockdowns to validate target specificity .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenoxy group in target binding?
- Methodological Answer :
- Analog Synthesis : Replace 4-fluorophenoxy with chloro, methoxy, or nitro groups. Assess changes in IC₅₀ via enzymatic assays .
- Computational Modeling : Dock analogs into the target’s crystal structure (e.g., using AutoDock Vina) to identify hydrophobic interactions or halogen bonding with the 4-fluoro group .
- Thermodynamic Profiling : Use ITC (Isothermal Titration Calorimetry) to compare binding enthalpy/entropy contributions of substituents .
Q. What crystallographic methods are critical for determining the binding mode of this compound with its target enzyme?
- Methodological Answer :
- Protein Crystallization : Co-crystallize the compound with the enzyme (e.g., kinase domain) in 20% PEG 3350, 0.2 M ammonium sulfate. Soak crystals for 24–48 hours .
- Data Collection : Collect high-resolution (<2.0 Å) X-ray data at synchrotron facilities. Use Phaser-2.1 for molecular replacement with a homologous structure (e.g., PDB 3FCO) .
- Electron Density Analysis : Refine the model with Phenix.refine to visualize the fluorophenoxy group’s orientation in the hydrophobic pocket .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
